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Compound of Interest

Compound Name: 4-Chloro-3-methoxybenzoic acid

Cat. No.: B1586809

Introduction

4-Chloro-3-methoxybenzoic acid (CsH7ClOs, Mol. Wt.: 186.59 g/mol ) is a substituted
benzoic acid derivative that serves as a valuable intermediate in the synthesis of
pharmaceuticals and other complex organic molecules.[1] Its precise molecular structure,
featuring a carboxylic acid, a methoxy group, and a chlorine atom on a benzene ring, gives rise
to a unique spectroscopic fingerprint. Accurate interpretation of this fingerprint is paramount for
structure verification, purity assessment, and quality control in research and development
settings.

This technical guide provides an in-depth analysis of the key spectroscopic data for 4-Chloro-
3-methoxybenzoic acid. As experimentally verified spectra for this specific compound are not
universally available in public databases, this document leverages established spectroscopic
principles and data from closely related analogs to provide a robust, predictive, and
instructional framework. We will explore the expected features in Nuclear Magnetic Resonance
(*H and 3C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the
causal relationships between molecular structure and spectral output. This approach is
designed to equip researchers, scientists, and drug development professionals with the
expertise to confidently characterize this molecule and similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. By probing the
magnetic environments of *H and 13C nuclei, we can map the molecular skeleton and deduce
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the connectivity of atoms.

Proton (*H) NMR Spectroscopy

Expertise & Experience: The substitution pattern on the aromatic ring is trisubstituted (1, 2, 4
pattern), which will result in a complex but interpretable splitting pattern for the aromatic
protons. The electron-donating methoxy group (-OCHs) and the electron-withdrawing chloro (-
Cl) and carboxylic acid (-COOH) groups exert opposing electronic effects, influencing the
chemical shifts of the aromatic protons. The carboxylic acid proton itself is expected to be a
broad singlet at a significantly downfield chemical shift due to its acidic nature and hydrogen
bonding.

Predicted *H NMR Spectral Data (500 MHz, DMSO-de)

. Predicted Coupling
Assigned . . o .
Chemical Shift  Multiplicity Constant (J) Integration
Proton
(3) ppm Hz
COOH ~13.0 Broad Singlet - 1H
H-6 ~7.71 Doublet J=20Hz 1H
Doublet of
H-2 ~7.65 J=8.5,20Hz 1H
Doublets
H-5 ~7.45 Doublet J=85Hz 1H

| OCHs | ~3.90 | Singlet | - | 3H |

Note: These are predicted values based on substituent effects and analysis of similar
compounds. Actual experimental values may vary slightly.

Interpretation:

« Aromatic Region: The proton at position 5 (H-5) is ortho to the chlorine and will appear as a
doublet coupled to H-6. H-2 is ortho to the carboxylic acid group and will be a doublet of
doublets, coupled to both H-5 (meta) and H-6 (ortho). H-6 is ortho to the methoxy group and
will appear as a doublet coupled to H-5. The specific downfield shifts are a net result of the
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deshielding effects of the carbonyl and chloro groups and the shielding effect of the methoxy
group.

o Methoxy Group: The three protons of the methoxy group (-OCHs) are chemically equivalent
and do not couple with other protons, resulting in a sharp singlet. Its chemical shift around
3.90 ppm is characteristic for an aryl methyl ether.

e Carboxylic Acid Proton: The -COOH proton is highly deshielded and its signal is often broad
due to chemical exchange with trace amounts of water in the solvent.

Carbon-13 (**C) NMR Spectroscopy

Expertise & Experience: In a proton-decoupled *3C NMR spectrum, each unique carbon atom
will produce a single peak. The chemical shifts are highly sensitive to the electronic
environment. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The
guaternary carbons (C-1, C-3, C-4) will typically have lower intensities than the protonated
carbons (C-2, C-5, C-6, and the methoxy carbon).

Predicted 3C NMR Spectral Data (125 MHz, DMSO-ds)

Assigned Carbon Predicted Chemical Shift (0) ppm
Cc=0 ~166.5
C-3 (C-OCHs) ~155.0
C-4 (C-Cl) ~133.0
C-1 (C-COOH) ~131.0
C-5 ~130.0
C-2 ~123.0
C-6 ~114.0
| OCHs | ~56.0 |

Note: These are predicted values. Quaternary carbon assignments (C-1, C-3, C-4) can be
confirmed with 2D NMR techniques.
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Interpretation:

e Carbonyl Carbon: The C=0 carbon is significantly deshielded by the two oxygen atoms,
placing its resonance far downfield.

e Aromatic Carbons: The carbon attached to the methoxy group (C-3) is shielded by its
electron-donating effect, while the carbon bonded to chlorine (C-4) is deshielded. The
chemical shifts of the protonated carbons (C-2, C-5, C-6) are influenced by the combined
effects of all three substituents.

o Methoxy Carbon: The -OCHs carbon signal appears in the typical range for an ether methyl
group.

NMR Experimental Protocol

Trustworthiness: This protocol ensures a self-validating system by using a deuterated solvent
with a known residual peak for chemical shift referencing and an internal standard if high
precision is required.

o Sample Preparation: Accurately weigh 10-20 mg of 4-Chloro-3-methoxybenzoic acid and
dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-ds or CDCIs)
in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
e 1H NMR Acquisition:

o Tune and shim the probe for the specific sample to ensure high magnetic field
homogeneity.

o Acquire a standard one-pulse *H spectrum.
o Set the spectral width to cover a range of approximately -2 to 16 ppm.

o Use a sufficient number of scans (e.g., 8-16) to achieve a signal-to-noise ratio >100:1 for
the smallest proton signal.

o Process the data with Fourier transformation, phase correction, and baseline correction.
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o Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO-ds at 2.50
ppm).

e 13C NMR Acquisition:

[¢]

Acquire a proton-decoupled 13C spectrum using a standard pulse program (e.g., zgpg30).

[e]

Set the spectral width to cover a range of approximately O to 200 ppm.

o

A larger number of scans will be required due to the low natural abundance of 13C (e.g.,
1024 or more).

o

Process the data similarly to the *H spectrum and reference it to the solvent peak (e.g.,
DMSO-ds at 39.52 ppm).

Data Acquisition
Sample Preparation c m Data Processing
- Dissolve in 0.7 mL. - Insert into ’ [ (" Fourier Transform, Reference to N
(W“g" SR(I020 mg’)_'[nememed smvem)_’ (T'a"’l" BRI T"l’a Spectromet er (2400 MHJ"O“"“ & 5'"""] I ‘\phase & Baseline Correction Solvent Peak Mo e AN R

Click to download full resolution via product page
NMR Experimental Workflow.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy identifies the functional groups present in a molecule
by measuring the absorption of infrared radiation, which excites molecular vibrations
(stretching, bending). For 4-Chloro-3-methoxybenzoic acid, we expect to see characteristic
absorptions for the carboxylic acid (O-H and C=0 stretches), the aryl-alkyl ether (C-O stretch),
and the substituted aromatic ring.
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Predicted IR Absorption Bands (Solid Phase, KBr or ATR)

Wavenumber ] ) ] )
Vibration Type Functional Group Intensity
(cm™)
2500-3300 O-H stretch Carboxylic Acid Broad, Strong
~1700 C=0 stretch Carboxylic Acid Strong, Sharp
~1600, ~1470 C=C stretch Aromatic Ring Medium
~1250 C-O stretch Aryl-Alkyl Ether Strong
C-O stretch / O-H ) ) )
~1300 Carboxylic Acid Medium
bend
C-H bend (out-of- L .
~800-900 Aromatic Ring Medium-Strong

plane)

| ~750 | C-Cl stretch | Aryl Halide | Medium |

Source: Typical vibrational frequencies are compiled from standard spectroscopy texts and
data for similar compounds.[2]

Interpretation:

e The most prominent feature will be a very broad absorption band from ~2500-3300 cm~1,
characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid dimer.

e Astrong, sharp peak around 1700 cm~* corresponds to the C=0 stretch of the carboxylic
acid. Its position confirms the presence of the carbonyl group.

e The strong absorption around 1250 cm~! is indicative of the asymmetric C-O-C stretch of the
aryl-alkyl ether (methoxy group).

e The presence of the aromatic ring is confirmed by C=C stretching absorptions in the 1450-
1600 cm~1 region and out-of-plane C-H bending vibrations below 900 cm~1.

IR Experimental Protocol (ATR)
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Trustworthiness: Attenuated Total Reflectance (ATR) is a rapid, reproducible technique for solid
samples requiring minimal preparation, ensuring data integrity.

 Instrument Preparation: Ensure the ATR crystal (typically diamond) of the FT-IR
spectrometer is clean. Record a background spectrum of the empty crystal.

o Sample Application: Place a small amount (a few milligrams) of the solid 4-Chloro-3-
methoxybenzoic acid powder directly onto the ATR crystal.

o Pressure Application: Use the instrument's pressure clamp to apply firm, consistent pressure,
ensuring good contact between the sample and the crystal.

o Data Acquisition: Acquire the sample spectrum over the range of 4000-400 cm~1. Co-add a
sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

o Data Processing: The resulting spectrum is automatically ratioed against the background
spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides information about the molecular weight
and fragmentation pattern of a molecule. For 4-Chloro-3-methoxybenzoic acid, we expect to
see a molecular ion peak corresponding to its molecular weight. A critical feature will be the
isotopic pattern of chlorine: the presence of 3°Cl and 3’Cl isotopes in a ~3:1 natural abundance
will result in two molecular ion peaks, [M]* and [M+2]*, separated by 2 m/z units with a ~3:1
intensity ratio.

Predicted Mass Spectrometry Data (Electron lonization - El)
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m/z Value lon Identity Interpretation

Molecular ion peak,
showing the characteristic

186 / 188 [M]* | [M+2]* L.
3:1 chlorine isotope
pattern.[1]
Loss of a methyl radical from
1717173 [M - «CH3s]*
the methoxy group.
Loss of a hydroxyl radical from
169/171 [M - «OH]* the carboxylic acid (alpha
cleavage).
1417143 [M - «COOH]* Loss of the carboxyl radical.
Subsequent loss of a chlorine
126 [M - «CHs - «CI]*

radical after methyl loss.

| 108 | [M - «COOH - «Cl]* | Subsequent loss of a chlorine radical after carboxyl loss. |

Interpretation of Fragmentation: Under electron ionization (El), the molecular ion ([CsH7CIlO3]*)
is formed. This high-energy ion can then fragment through several predictable pathways. The
most stable fragments will be more abundant.

e Loss of «OH (m/z 169/171): A common fragmentation for benzoic acids, forming a stable
acylium ion.

e Loss of «CHs (m/z 171/173): Cleavage of the methyl group from the ether linkage.

e Loss of «COOH (m/z 141/143): Loss of the entire carboxylic acid group as a radical, leaving
a chloromethoxybenzene radical cation.
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Predicted Key Fragmentation Pathways for 4-Chloro-3-methoxybenzoic acid.

Mass Spectrometry Experimental Protocol (ESI)

Trustworthiness: Electrospray lonization (ESI) is a soft ionization technique that is excellent for
confirming molecular weight, as it typically produces the protonated molecule [M+H]* with
minimal fragmentation.[1]

Sample Preparation: Prepare a dilute solution of the sample (~10 pg/mL) in a suitable
solvent such as methanol or acetonitrile/water (50:50).

¢ Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., a Quadrupole
or lon Trap instrument).

e Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10
ML/min) using a syringe pump.

e Data Acquisition (Positive lon Mode):
o Set the instrument to positive ion detection mode.

o Optimize source parameters (e.g., capillary voltage, cone voltage, source temperature) to
maximize the signal for the ion of interest.

o Acquire a full scan mass spectrum over a range that includes the expected m/z of the
protonated molecule (e.g., m/z 100-300).
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o The expected [M+H]* ion will appear at m/z 187 and 189, again showing the ~3:1 chlorine

isotope ratio.[1]

Integrated Spectroscopic Analysis

The true power of spectroscopic characterization lies in the integration of data from multiple
techniques. Each method provides a piece of the structural puzzle, and together they offer
unambiguous confirmation.

oro-3-methoxybenzoic Acid

CsHClO3
MW: 186.59

Provides

NMR Spectroscopy

Mass Spectrometry
Molecular Weight m/z 186/188 confirms MW and Cl presence

Infrared Spectroscopy

Functional Groups -COOH, -OCHs, C-Cl, Aromatic Ring 1H & 1*C Skeleton Confirms connectivity and substitution pattern

Click to download full resolution via product page

Integrated Approach for Structural Confirmation.

e Mass Spectrometry confirms the molecular weight (186.59 g/mol ) and the presence of one
chlorine atom.

» IR Spectroscopy confirms the presence of the key functional groups: a carboxylic acid, a
methoxy group, and an aromatic ring.

e 1H and 3C NMR Spectroscopy provide the final, detailed picture, confirming the 1,2,4-
trisubstituted pattern of the aromatic ring and the precise connectivity of all atoms in the
molecule.
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Collectively, these techniques provide a self-validating system where the data from each
analysis must be consistent with the proposed structure and with the data from the other
techniques.

Safety and Handling

Researchers handling 4-Chloro-3-methoxybenzoic acid should consult the full Safety Data
Sheet (SDS) and adhere to standard laboratory safety protocols.

e Hazards: Based on aggregated GHS data, this compound may be toxic if swallowed and
very toxic to aquatic life.[3]

e Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab
coat, and chemical-resistant gloves.

e Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of
dust. Avoid contact with skin and eyes.

» Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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